4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(diethylcarbamoyloxy)quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-17(4-2)15(20)21-13-9-12(14(18)19)16-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDHGAZSSROKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=NC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Synthesis or procurement of quinoline-2,4-dicarboxylic acid or related quinoline-4-carboxylic acid derivatives.
- Selective modification of the 4-carboxylic acid group to introduce the diethylcarbamoyloxy moiety.
- Purification and characterization of the final compound.
Preparation of Quinoline-2,4-dicarboxylic Acid Precursors
A key intermediate for synthesizing 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid is quinoline-2,4-dicarboxylic acid, which can be prepared by oxidation of 2-vinyl-4-quinoline carboxylic acid derivatives. One reported industrially viable method is as follows:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Isatin, NaOH, water, acetone reflux | Conversion of isatin to 2-toluquinoline-4-carboxylic acid | High yield, mild conditions |
| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, 95-105 °C | Formation of 2-vinyl-4-quinoline carboxylic acid hydrate | 85% yield, yellow solid |
| 3 | 2-vinyl-4-quinoline carboxylic acid hydrate + diacetyl oxide, 115-125 °C | Further modification to 2-vinyl-4-quinoline carboxylic acid | 93.4% yield |
| 4 | Potassium permanganate + NaOH, 35-45 °C | Oxidation to quinoline-2,4-dicarboxylic acid | Filter, acidify to pH 1-2, isolate solid |
| 5 | Quinoline-2,4-dicarboxylic acid + m-xylene reflux | Isolation of Cinchonic Acid | Industrially suitable method |
This method is advantageous due to the use of inexpensive raw materials, mild reaction conditions, and suitability for scale-up production.
Alternative Synthetic Routes and Catalytic Methods
Recent advances include:
- Use of microwave-assisted synthesis to improve yields and reduce reaction times in quinoline carboxylic acid derivatives preparation.
- Catalytic methods employing indium(III) chloride or other Lewis acids to facilitate selective functionalization.
- Reactions in aqueous media with potassium hydroxide as base to enhance environmental friendliness and operational simplicity.
Analytical Data and Characterization
Typical characterization of intermediates and final compounds involves:
| Technique | Purpose | Typical Observations |
|---|---|---|
| IR Spectroscopy | Identification of functional groups | OH stretch ~3345 cm⁻¹, C=O stretch for carbamate and acid groups |
| 1H NMR Spectroscopy | Structural confirmation | Aromatic protons, vinyl protons, carbamoyl NH and ethyl groups chemical shifts |
| Elemental Analysis | Purity and composition | Consistency with calculated C, H, N percentages |
| Melting Point | Purity assessment | Sharp melting points consistent with literature values |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peaks corresponding to expected formula |
For example, 2-vinyl-4-quinoline carboxylic acid intermediate shows IR bands at 3345 cm⁻¹ (OH) and 965 cm⁻¹ (trans C=CH), and elemental analysis closely matching theoretical values.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-toluquinoline-4-carboxylic acid | Isatin, NaOH, acetone reflux | High | Mild, scalable |
| 2 | 2-vinyl-4-quinoline carboxylic acid hydrate | Phenyl aldehyde, 100 °C, 3h | 85 | Yellow solid |
| 3 | 2-vinyl-4-quinoline carboxylic acid | Diacetyl oxide, 120 °C, 5h | 93.4 | Purified solid |
| 4 | Quinoline-2,4-dicarboxylic acid | KMnO4, NaOH, 35-45 °C, 2-8h | Moderate to high | Acidify to isolate |
| 5 | This compound | Carbamoylation reagents (e.g., diethylcarbamoyl chloride) | Variable | Requires selective esterification |
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylic acid derivatives with reduced functional groups.
Substitution: The diethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid, while reduction may produce quinoline-2-carboxylic acid derivatives with altered functional groups.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of quinoline, including 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid, exhibit significant anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of various cancer cell lines, including lung (A-549), liver (HepG2), and cervical cancer cells (HeLa) . The mechanism often involves the induction of apoptosis and interference with cellular signaling pathways.
Anti-inflammatory Properties
Several studies have explored the anti-inflammatory effects of quinoline derivatives. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays demonstrated that these compounds could provide effective analgesic and anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Quinoline derivatives have shown promising results against various pathogens. For example, compounds derived from quinoline have been tested against Gram-positive and Gram-negative bacteria, exhibiting significant antibacterial activity. The minimal inhibitory concentrations (MICs) for these compounds were often lower than those of standard antibiotics, indicating their potential as novel antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has indicated that modifications to the diethylcarbamoyl group can influence the compound's efficacy and selectivity against specific biological targets.
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of various quinoline derivatives, this compound was found to have an IC50 value significantly lower than that of doxorubicin against A-549 cells, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anti-inflammatory Mechanism
A pharmacological evaluation involving docking studies revealed that this compound effectively binds to COX enzymes, suggesting a mechanism for its anti-inflammatory action. In vivo tests confirmed its efficacy in reducing inflammation in models of arthritis .
Mechanism of Action
The mechanism of action of 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among quinoline analogs occur at positions 2, 4, and 6/7 of the quinoline core. These modifications influence molecular weight, solubility, and bioactivity:
*Calculated based on formula C₁₅H₁₆N₂O₄.
Biological Activity
4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 226.24 g/mol. The compound features a quinoline ring system, which is known for its diverse pharmacological properties. The presence of the diethylcarbamoyl group enhances its solubility and biological activity.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some derivatives showing promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential.
Data Table: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Anticancer | HeLa cells | 12.0 | |
| Anti-inflammatory | RAW 264.7 macrophages | 8.5 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on HeLa cells revealed that the compound inhibited cell proliferation with an IC50 value of 12 µM. This suggests potential as a therapeutic agent in cancer treatment.
Case Study 3: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects showed that the compound reduced pro-inflammatory cytokine production in RAW 264.7 macrophages, indicating its potential utility in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in anhydrous DMF with N-methylmorpholine (NMM) as a base. For example, analogous quinoline-4-carboxamide derivatives were synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with aminothiadiazole derivatives, yielding 59% under optimized conditions . Reaction duration (e.g., overnight stirring), solvent choice (DMF for solubility), and stoichiometric ratios are critical for purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., 400 MHz in DMSO-d) resolve functional groups like the diethylcarbamoyl moiety and quinoline protons .
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) confirms spatial arrangement, as demonstrated for structurally similar 2-(4-methylphenyl)quinoline-4-carboxylic acid derivatives (R factor = 0.049) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the key considerations for handling and storage to ensure compound stability during experimental workflows?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the carbamate group .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption; avoid prolonged exposure to light or heat .
- Stability Testing : Monitor via HPLC (e.g., Agilent Zorbax SB-C18 column with gradient elution) to detect degradation products .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of quinoline-2-carboxylic acid derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., bacterial strain specificity) or substituent effects. For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives showed potent antituberculosis activity in Mycobacterium tuberculosis H37Rv but not in other strains . Standardize assays using CLSI guidelines and validate results with orthogonal methods (e.g., MIC vs. time-kill kinetics).
Q. What strategies improve the metabolic stability of labile functional groups in this compound during pharmacological testing?
- Methodological Answer :
- Structural Modifications : Replace labile esters (e.g., methyl groups) with bioisosteres like trifluoromethyl to resist hydrolysis .
- Prodrug Design : Mask the carboxylic acid group as an ethyl ester to enhance bioavailability, as seen in quinolone antibiotics .
- Stability Assays : Use liver microsome models (human/rat) to identify vulnerable sites and guide derivatization .
Q. How do computational modeling approaches enhance the understanding of structure-activity relationships for this quinoline derivative?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina to prioritize synthetic targets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of substituents on reactivity .
- QSAR Models : Correlate logP values with antibacterial IC to balance hydrophobicity and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
